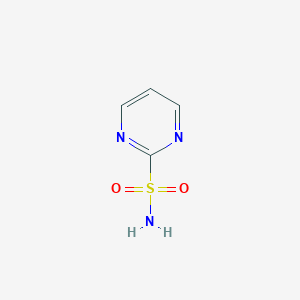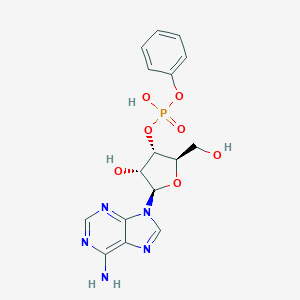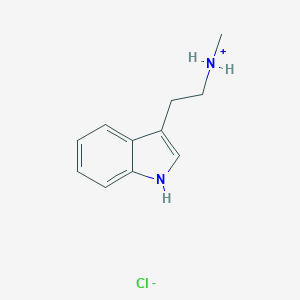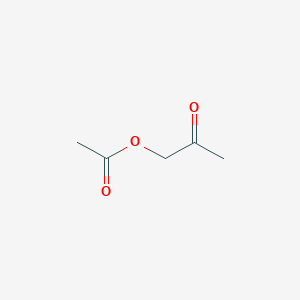
3-Méthylfurane
Vue d'ensemble
Description
3-Methylfuran is an organic compound with the molecular formula C₅H₆O. It is a derivative of furan, characterized by a methyl group attached to the third carbon of the furan ring. This compound is formed from the gas-phase reaction of hydroxyl radicals with isoprene and is known for its presence in various environmental and industrial processes .
Applications De Recherche Scientifique
3-Methylfuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various furan derivatives.
Biology: Studies have explored its role in the formation of secondary organic aerosols in the atmosphere.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of resins, solvents, and as a flavoring agent in the food industry.
Mécanisme D'action
Target of Action
3-Methylfuran is an organic compound that primarily targets the respiratory system . It is formed from the gas-phase reaction of hydroxyl radical with isoprene . In mice, it has been found to be toxic by inhalation .
Mode of Action
The mode of action of 3-Methylfuran involves its interaction with hydroxyl and nitrate radicals . This interaction leads to the formation of secondary organic aerosol (SOA), a type of air pollutant . The reaction of 3-Methylfuran with these radicals can lead to the formation of SOA, highlighting the importance of higher-generation or multiphase reactions to aerosol formation .
Biochemical Pathways
The biochemical pathways affected by 3-Methylfuran involve the oxidation of the compound . This oxidation process leads to the formation of secondary organic aerosols . The reaction of 3-Methylfuran with nitrate radicals leads to the formation of SOA, with SOA yield ranging from 1.6 to 2.4% for organic mass loading .
Pharmacokinetics
It is known that the compound is formed from the gas-phase reaction of hydroxyl radical with isoprene . More research is needed to fully understand the ADME properties of 3-Methylfuran and their impact on bioavailability.
Result of Action
The result of the action of 3-Methylfuran is the formation of secondary organic aerosols . These aerosols are a type of air pollutant that can have negative effects on air quality and human health . In mice, 3-Methylfuran has been found to be toxic by inhalation .
Action Environment
The action of 3-Methylfuran is influenced by environmental factors such as the presence of hydroxyl and nitrate radicals . These radicals are involved in the reaction that leads to the formation of secondary organic aerosols . The reaction is performed under dry conditions and with different initial concentrations of 3-Methylfuran .
Analyse Biochimique
Biochemical Properties
3-Methylfuran interacts with various enzymes and proteins in biochemical reactions. The reactive metabolic intermediates of 3-Methylfuran are the cis-enedials 3-acetylacrolein (4-oxopent-2-enal) and 2-methylbut-2-enedial . These intermediates can become associated with lung and liver microsomal proteins .
Cellular Effects
3-Methylfuran has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . In mice, 3-Methylfuran is toxic by inhalation , indicating its potential impact on cellular health.
Molecular Mechanism
At the molecular level, 3-Methylfuran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reactive metabolites of 3-Methylfuran, 3-acetylacrolein and 2-methylbut-2-enedial, have the potential to react with biomacromolecules .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Methylfuran can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methylfuran vary with different dosages in animal models. It has been found to be toxic by inhalation in mice , indicating potential adverse effects at high doses.
Metabolic Pathways
3-Methylfuran is involved in various metabolic pathways. The reactive metabolic intermediates of 3-Methylfuran, 3-acetylacrolein and 2-methylbut-2-enedial, are key players in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylfuran can be synthesized through several methods. One common method involves the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of sodium methoxide, followed by hydrolysis and decarboxylation . Another method includes the epoxidation of isopentenyl alcohol followed by cyclization .
Industrial Production Methods: Industrial production of 3-Methylfuran often involves the catalytic hydrogenation of furfural derivatives. The process typically uses copper or palladium catalysts under high temperature and pressure conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylfuran undergoes various chemical reactions, including:
Reduction: Hydrogenation of 3-Methylfuran can produce tetrahydro-3-methylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals, nitrate radicals, and chlorine atoms under atmospheric conditions.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or copper.
Substitution: Electrophiles like halogens or nitro groups in the presence of suitable catalysts.
Major Products:
Oxidation: 3-Furaldehyde, hydroxy-methylfuranones.
Reduction: Tetrahydro-3-methylfuran.
Substitution: Various substituted furans depending on the electrophile used.
Comparaison Avec Des Composés Similaires
3-Methylfuran can be compared with other furan derivatives such as:
2-Methylfuran: Similar in structure but with the methyl group attached to the second carbon.
Tetrahydrofuran: A fully hydrogenated derivative of furan, used as a solvent in various chemical reactions.
Uniqueness: 3-Methylfuran is unique due to its specific reactivity with atmospheric oxidants and its role in the formation of secondary organic aerosols, which distinguishes it from other furan derivatives .
Propriétés
IUPAC Name |
3-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRQXYWFQKJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239228 | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-27-8 | |
| Record name | 3-Methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)




![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)

![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)

![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

